
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the coumarin family, which is characterized by a benzopyrone structure. Coumarins are widely studied for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate methylating agents.
Attachment of the Diethylamino-2-hydroxypropoxy Group: This step involves the reaction of the coumarin derivative with diethylamino-2-hydroxypropyl chloride under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
科学的研究の応用
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
The mechanism of action of 7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its interaction with cellular membranes and proteins can result in antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with similar fluorescent properties.
Warfarin: A well-known anticoagulant with a coumarin core structure.
Coumarin-6: A fluorescent dye used in various applications.
Uniqueness
7-(3-Diethylamino-2-hydroxypropoxy)-6-methoxy-4-methylcoumarin hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, hydroxypropoxy, methoxy, and methyl groups makes it a versatile compound with a wide range of applications in scientific research and industry.
特性
CAS番号 |
63480-90-0 |
|---|---|
分子式 |
C18H26ClNO5 |
分子量 |
371.9 g/mol |
IUPAC名 |
diethyl-[2-hydroxy-3-(6-methoxy-4-methyl-2-oxochromen-7-yl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C18H25NO5.ClH/c1-5-19(6-2)10-13(20)11-23-17-9-15-14(8-16(17)22-4)12(3)7-18(21)24-15;/h7-9,13,20H,5-6,10-11H2,1-4H3;1H |
InChIキー |
UACCGMCHBOVMMW-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(COC1=C(C=C2C(=CC(=O)OC2=C1)C)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



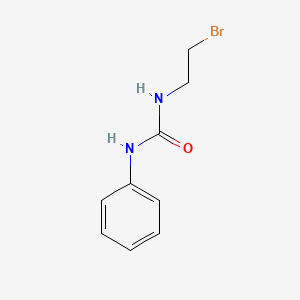
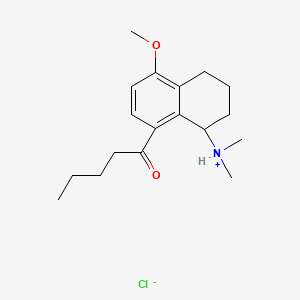
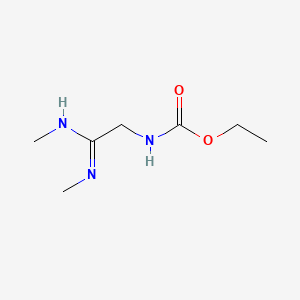
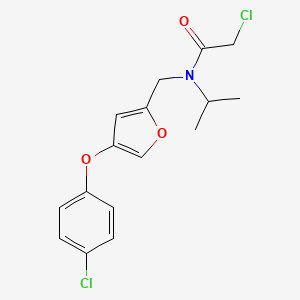

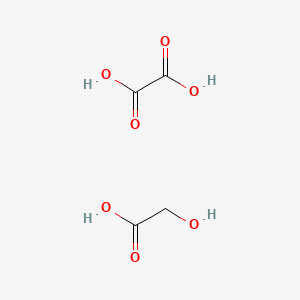
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
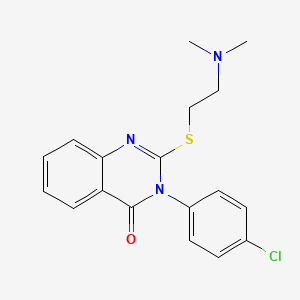
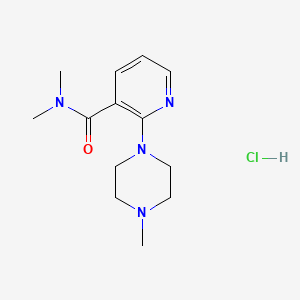
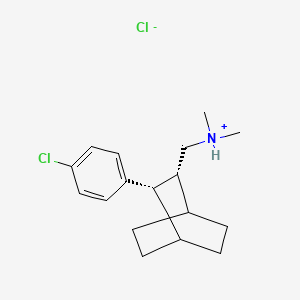
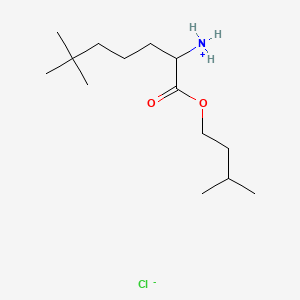
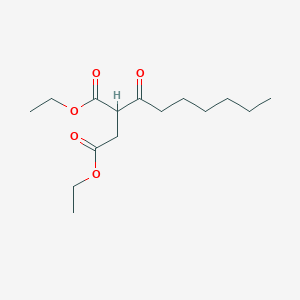
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
